AK-068

STAT6 SH2 domain Binding affinity optimization Fluorescence polarization assay

STAT6-targeted PROTAC development requires a validated warhead with proven selectivity-generic SH2 ligands introduce confounding off-target effects. AK-068 solves this with: • STAT6 SH2 binding affinity: Ki = 6 nM (>583-fold over parent compound) • Selectivity: >150-fold vs. STAT5A, >85-fold vs. STAT5B • Validated tethering site: proline ring for linker conjugation (PDB: 9BIG) • Matched inactive control: AK-068-OH (CAS 2982851-61-4) available ≥99.5% HPLC purity. Direct commercial procurement.

Molecular Formula C31H36F2N3O7PS
Molecular Weight 663.7 g/mol
Cat. No. B15615697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAK-068
Molecular FormulaC31H36F2N3O7PS
Molecular Weight663.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H36F2N3O7PS/c1-30(2,3)26(34-27(37)25-17-20-16-21(11-12-24(20)45-25)31(32,33)44(40,41)42)29(39)36-13-7-10-22(36)28(38)35-14-15-43-23(18-35)19-8-5-4-6-9-19/h4-6,8-9,11-12,16-17,22-23,26H,7,10,13-15,18H2,1-3H3,(H,34,37)(H2,40,41,42)/t22-,23-,26+/m0/s1
InChIKeyUOVVJNLEJYZVJE-JCYRPKCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AK-068 STAT6 SH2 Ligand Overview


AK-068 (CAS: 2982851-09-0; MW: 663.67; Formula: C₃₁H₃₆F₂N₃O₇PS) is a synthetic small-molecule ligand that binds with high affinity (Ki = 6 nM) to the Src Homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 6 (STAT6) [1]. Developed through extensive structure–activity relationship (SAR) optimization at the University of Michigan, AK-068 represents an approximately 583-fold improvement in binding affinity over its parent STAT6 ligand (Compound 1, Ki = 3.5 μM) and exhibits at least >150-fold and >85-fold binding selectivity over the closely related STAT5A (Ki > 1 μM) and STAT5B (Ki > 500 nM) proteins, respectively [1]. Its primary utility lies in serving as a validated warhead ligand for the design and synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders targeting STAT6, most notably enabling the discovery of AK-1690—the first potent and selective STAT6 PROTAC degrader (DC₅₀ = 1 nM) [1]. AK-068 is commercially available at ≥99.5% purity (HPLC-verified) through authorized vendors, with the matched inactive control AK-068-OH (Compound 49, CAS: 2982851-61-4) also available for rigorous experimental counter-screening .

Workflow STAT6-targeted PROTAC design and synthesis studies
Binding Reported STAT6 SH2 domain binding context
Control Matched inactive control AK-068-OH available for counter-screening

Why AK-068 Is Not Interchangeable


STAT6-targeting compounds exhibit profound variability in binding affinity, selectivity, and functional modality that precludes generic substitution [1]. While STAT6 inhibitors such as AS1517499 (IC₅₀ = 21 nM in a reporter assay) function by blocking STAT6 phosphorylation and transcriptional activity, AK-068 is a high-affinity SH2 domain ligand specifically optimized as a PROTAC warhead—a fundamentally distinct functional modality [1]. Critically, minor structural modifications to AK-068 result in dramatic potency losses: reduction of the amide carbonyl to a methylene group (Compound 25) yields Ki = 2.0 μM (>300-fold weaker), replacement of the benzothiophene phosphotyrosine mimetic with a naphthalene scaffold (Compound 26) reduces affinity 100-fold (Ki = 660 nM), and even conservative t-butyl modifications consistently weaken binding to Ki = 90–450 nM (15–75-fold loss) [1]. Furthermore, the selectivity window over STAT5 isoforms varies dramatically among close analogs—while AK-068 achieves >150-fold selectivity over STAT5A, the thiomorpholinyl analog Compound 22 retains only 18-fold selectivity despite differing by a single heteroatom substitution [1]. These data demonstrate that procurement decisions cannot rely on class-level assumptions and must be guided by compound-specific quantitative evidence [1].

STAT6 inhibitor (AS1517499)
Occupancy-based inhibition; lacks PROTAC conjugation handle; distinct functional modality from warhead ligand context
PROTAC warhead ligand context
Close structural analogs
Minor modifications may substantially shift binding affinity and collapse isoform selectivity
Reported optimized pharmacophore context

AK-068 Differentiation Evidence


Affinity Improvement Over Parent Compound

AK-068 achieves a Ki of 6 nM against the STAT6 SH2 domain, representing an approximately 583-fold improvement in binding affinity compared to the parent compound (Compound 1, Ki = 3.5 μM / 3,500 nM) from which it was derived through iterative structure-based design and SAR optimization [1]. Both compounds were evaluated under identical fluorescence polarization (FP) competitive binding assay conditions (n = 3 independent experiments), enabling direct quantitative comparison. Compound 1 is the active parent of a previously reported prodrug-based STAT6 inhibitor series from the McMurray group, and AK-068 is the most potent ligand to emerge from the optimization campaign [1].

Affinity vs Parent
Head-to-head
AK-068: Ki = 6 nM
vs
Compound 1: Ki = 3,500 nM
~583-fold improvement
Reported top-ranked affinity among tested STAT6 SH2 ligands
FP competitive binding assay; n=3; J. Med. Chem. 2025
STAT6 SH2 domain Binding affinity optimization Fluorescence polarization assay

Selectivity Over STAT5 Isoforms

AK-068 displays Ki values of >1,000 nM for STAT5A and >500 nM for STAT5B, yielding at least >150-fold and >85-fold binding selectivity for STAT6 over STAT5A and STAT5B, respectively [1]. In striking contrast, the closely related thiomorpholinyl analog Compound 22—which differs from AK-068 solely by replacement of the morpholine oxygen with sulfur—exhibits a Ki of 80 nM to STAT6 but only 18-fold selectivity over STAT5A (Ki = 1,400 nM) and 21-fold over STAT5B (Ki = 1,700 nM) [1]. This single-atom substitution (O → S) collapses the STAT5A selectivity window from >150-fold to merely 18-fold, and the STAT5B selectivity window from >85-fold to 21-fold [1]. These data were generated in the same FP competitive binding assay (n = 3) against purified STAT5A and STAT5B SH2 domains [1].

STAT5 Selectivity
Head-to-head
AK-068: >150-fold (STAT5A) / >85-fold (STAT5B)
vs
Compound 22: 18-fold (STAT5A) / 21-fold (STAT5B)
Single-atom O→S substitution collapses selectivity
Reported widest STAT6/STAT5 selectivity window among tested ligands
FP assay; purified SH2 domains; n=3
STAT6 isoform selectivity STAT5A STAT5B Off-target profiling

Morpholine-Driven Affinity Optimization

Replacement of the piperidine moiety in Compound 7 with a morpholinyl group yielded AK-068, improving STAT6 binding affinity from Ki = 57 nM (Compound 7) to Ki = 6 nM (AK-068)—a 9.5-fold enhancement [1]. Compound 7 was itself already a significant improvement, being 20-fold more potent than Compound 2 (Ki = 1.2 μM) and 61-fold more potent than the starting Compound 1 (Ki = 3.5 μM) [1]. The morpholine oxygen in AK-068 is essential for this affinity gain: replacing it with an amino group (Compound 12) causes a 150-fold reduction in potency (Ki = 900 nM), and replacing it with sulfur (Compound 22) yields a 13-fold loss in affinity (Ki = 80 nM) along with severely eroded selectivity [1]. The SAR path from Compound 1 → Compound 7 → AK-068 represents a cumulative >580-fold improvement achieved in two rational design steps [1].

Morpholine SAR
Head-to-head
9.5× gain
Piperidine→morpholine: Ki 57 nM → 6 nM
Cumulative >580-fold from starting compound
Reported rational multi-step optimization campaign context
All intermediates characterized in same assay system
STAT6 ligand SAR Piperidine-to-morpholine replacement Lead optimization

PROTAC Warhead Validation

AK-068 was specifically designed and validated as a PROTAC-compatible warhead ligand. Conjugation of AK-068 to cereblon E3 ligase ligands via the proline ring tethering site yielded AK-1690—the first potent and selective STAT6 PROTAC degrader—with a cellular DC₅₀ of 1 nM in MV4;11 cells [1]. AK-1690 induces selective degradation of STAT6 protein while showing minimal effect on other STAT family members at concentrations up to 10 μM, and a single dose effectively depletes STAT6 protein in mouse tissues [1]. The first cocrystal structure of STAT6 in complex with AK-1690 (PDB: 9BIG, resolution 3.30 Å) was solved, providing atomic-level structural guidance for rational PROTAC design [1][2]. In contrast, the standalone STAT6 inhibitor AS1517499 (IC₅₀ = 21 nM in a reporter assay) lacks a functional handle for PROTAC conjugation and operates exclusively through occupancy-based inhibition rather than catalytic protein degradation . AK-068 itself does not inhibit STAT6 transcriptional activity in cells, confirming its utility as a pure binding ligand for PROTAC applications [1][3].

PROTAC Validation
Class-level
PROTAC conjugation
AK-068→AK-1690: DC₅₀ = 1 nM in MV4;11 cells
Co-crystal: PDB 9BIG; in vivo STAT6 depletion
Reported PROTAC degrader enablement context
Only STAT6 ligand with demonstrated PROTAC conversion data
PROTAC design STAT6 targeted degradation Cereblon ligand conjugation In vivo pharmacodynamics

Pharmacophoric Stringency

Comprehensive SAR analysis demonstrates that the high affinity of AK-068 depends on a synergistic pharmacophore where any single-point modification substantially compromises binding to STAT6 [1]. Key findings include: (i) reduction of the amide carbonyl to a methylene group (Compound 25) yields Ki = 2.0 μM, a >300-fold loss; (ii) replacement of the benzothiophene-based phosphotyrosine mimetic with a naphthalene scaffold (Compound 26) yields Ki = 660 nM, a 100-fold loss; (iii) conservative modifications of the t-butyl group consistently reduce affinity to Ki = 90–450 nM (15–75-fold weaker); (iv) replacement of the (R)-morpholine with a 6-membered piperidine (Compound 41) yields Ki = 110 nM, a 17-fold loss; and (v) changing the phenyl substitution position on the morpholine (Compounds 10 and 11) yields Ki = 1.5–2.2 μM, a 250–370-fold loss [1]. Molecular docking simulations predicted two possible binding modes for AK-068 in complex with STAT6, with binding scores of −9.0 and −9.1 kcal/mol, wherein the phenyl-morpholinyl group binds in a cleft between Gln590 and Arg605 or in a hydrophobic pocket formed by Ile573, Phe592, Leu609, and Leu612 [1]. The amide bond plays a critical conformational role in orienting the phenyl group for these interactions [1].

Pharmacophore Stringency
Head-to-head
AK-068: Ki = 6 nM (intact pharmacophore)
vs
Single modifications: 15-fold to >300-fold loss
No equipotent analog identified in SAR series
Reported stringent pharmacophore context
Structural fidelity review recommended for procurement
Pharmacophore mapping Structure-activity relationship Binding mode analysis Molecular docking

AK-068 Application Scenarios


PROTAC Design and Synthesis

AK-068 is the validated STAT6-recruiting warhead for PROTAC construction, with its proline ring identified as the optimal tethering site for linker conjugation based on systematic SAR and molecular modeling [1]. Researchers can conjugate AK-068 to cereblon or other E3 ligase ligands to generate novel STAT6 degraders, following the design strategy that produced AK-1690 (DC₅₀ = 1 nM in MV4;11 cells, selective over all other STAT family members up to 10 μM, with single-dose in vivo STAT6 depletion in mouse tissues) [1]. The solved cocrystal structure of STAT6 in complex with AK-1690 (PDB: 9BIG, 3.30 Å resolution) provides atomic-level structural guidance for rational linker length optimization and exit vector selection [1][2]. The matched inactive control compound AK-068-OH (Compound 49, CAS: 2982851-61-4) is available for use as a negative control in degradation assays, ensuring that observed protein depletion is attributable to PROTAC-mediated degradation rather than off-target effects of the warhead or E3 ligand components .

Binding and Isoform Selectivity Profiling

With a Ki of 6 nM for STAT6 and >150-fold (>85-fold) selectivity over STAT5A (STAT5B), AK-068 is an ideal probe for competitive binding assays designed to discriminate STAT6 engagement from STAT5 off-target binding [1]. Its selectivity profile has been rigorously quantified using FP competitive binding assays (n = 3 independent experiments) against purified STAT6, STAT5A, and STAT5B SH2 domain proteins [1]. The dramatic selectivity collapse observed with the single-atom O→S substitution (Compound 22: only 18-fold and 21-fold selective) underscores that even closely related structural analogs cannot replicate the AK-068 selectivity window [1]. This positions AK-068 as the preferred reference ligand for establishing STAT6-specific binding benchmarks in biochemical and biophysical screening cascades, particularly in drug discovery programs where STAT5 cross-reactivity must be excluded as a confounding variable in hit triage [1].

Negative Control with AK-068-OH

AK-068-OH (Compound 49, CAS: 2982851-61-4, MW: 679.67) is the designated inactive control compound for AK-068-based experiments, derived directly from the AK-068 scaffold with a hydroxyl modification at the PROTAC tethering site on the proline ring [1]. AK-068-OH provides a matched-pair negative control for confirming that observed biological effects are attributable to STAT6 SH2 domain engagement rather than non-specific interactions of the chemical scaffold . The availability of both AK-068 and AK-068-OH from commercial vendors enables rigorous experimental design with a built-in structural control, which is essential for publication-quality data in competitive binding, cellular target engagement, and PROTAC degradation studies [1]. Procurement of both compounds simultaneously is recommended to ensure batch consistency and to eliminate vendor-to-vendor variability in control experiments .

Medicinal Chemistry Benchmarking

AK-068 represents the current affinity benchmark (Ki = 6 nM) and selectivity benchmark (>150-fold over STAT5A) for small-molecule STAT6 SH2 domain ligands, against which newly designed chemical entities can be directly compared [1]. The comprehensive SAR dataset published for AK-068 and its 40+ structural analogs in J. Med. Chem. 2025 provides a rich reference framework for medicinal chemistry teams pursuing STAT6-targeted drug discovery [1]. Key SAR lessons—including the >300-fold penalty for amide bond reduction, the 100-fold penalty for phosphotyrosine mimetic substitution, the 9.5-fold gain from piperidine-to-morpholine replacement, and the critical stereochemical requirement for the (R)-morpholine configuration—establish AK-068 as an essential reference compound for any STAT6-targeted medicinal chemistry campaign [1]. The molecular docking models (binding scores: −9.0 and −9.1 kcal/mol) and the co-crystal structure of the AK-068-derived degrader AK-1690 (PDB: 9BIG) further provide structural templates for structure-based drug design efforts [1][2].

Application
Selection Property
Validation Focus
PROTAC design and synthesis studies
Reported warhead-ligand conjugation context
Degradation endpoint validation with matched control
STAT6 isoform selectivity profiling
Binding selectivity review
STAT5 counter-screen context
Counter-screening with inactive control
Matched-pair scaffold control
Scaffold-specific vs target-specific effect differentiation
Medicinal chemistry benchmarking
Reported affinity benchmark context
Comparative SAR and structural biology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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